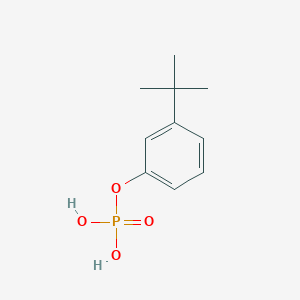

3-(tert-Butyl)phenyldihydrogenphosphate

Description

3-(tert-Butyl)phenyldihydrogenphosphate is an organophosphate compound characterized by a phenyl ring substituted with a tert-butyl group at the meta position and a dihydrogen phosphate (-PO(OH)₂) functional group. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the bulky tert-butyl group and acidity from the phosphate moiety.

Properties

Molecular Formula |

C10H15O4P |

|---|---|

Molecular Weight |

230.20 g/mol |

IUPAC Name |

(3-tert-butylphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |

InChI Key |

SPQPNWSVMABBLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .

Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.

Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.

Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into different organophosphorus compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Various organophosphorus compounds.

Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:

Chemistry: Used as a flame retardant in polymers and resins due to its thermal stability.

Biology: Investigated for its potential use in biological systems as a phosphate donor.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Widely used in the production of flame-retardant materials, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(tert-Butyl)phenyldihydrogenphosphate with structurally or functionally related organophosphates, focusing on molecular properties, applications, and stability. Data from and structural inferences are used for this evaluation.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| This compound* | C₁₀H₁₅O₄P | ~238.19 (estimated) | N/A | Moderate hydrophobicity, high acidity (pKa ~1–2), low volatility |

| Trimethyl phosphate (TMP) | C₃H₉O₄P | 140.08 | 512-56-1 | High water solubility, low molecular weight, volatile |

| Triethyl phosphate (TEP) | C₆H₁₅O₄P | 182.16 | 78-40-0 | Moderate hydrophobicity, flame-retardant properties |

| Tri-n-butyl phosphate (TnBP) | C₁₂H₂₇O₄P | 266.31 | 126-73-8 | High lipophilicity, low water solubility, plasticizer applications |

| Cresyl diphenyl phosphate (CDPP) | C₁₉H₁₇O₄P | 340.31 | 26444-49-5 | High thermal stability, flame-retardant applications |

*Estimated properties based on structural analogs .

- Acidity : The dihydrogen phosphate group in this compound makes it more acidic (pKa ~1–2) than triesters like TMP or TEP, which lack acidic protons. This acidity enhances its reactivity in hydrolysis and chelation reactions.

- Solubility: The tert-butyl group reduces water solubility compared to TMP but increases compatibility with non-polar matrices compared to TnBP.

- Thermal Stability : Bulky tert-butyl substituents likely improve thermal stability relative to TMP or TEP, aligning with trends observed in CDPP and other aryl phosphates .

Toxicity and Environmental Impact

- Acute Toxicity: Organophosphates generally exhibit moderate toxicity, with risks of skin/eye irritation (e.g., TMP, TEP) . The tert-butyl group may reduce dermal absorption compared to smaller alkyl phosphates.

Stability and Reactivity

- Hydrolysis Resistance : The electron-donating tert-butyl group may stabilize the phosphate ester against hydrolysis compared to TMP, which degrades readily in acidic conditions.

- Oxidative Stability : Aromatic rings and bulky substituents typically enhance resistance to oxidative degradation, as seen in CDPP .

Research Findings and Gaps

- Data Gaps : Experimental validation of its acidity, solubility, and toxicity is needed. Environmental fate studies are also critical due to structural similarities to persistent compounds like TBOEP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.